molecular formula C17H18N8O B12248088 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine

Cat. No.: B12248088
M. Wt: 350.4 g/mol
InChI Key: CIIIGEUYGBXNJW-UHFFFAOYSA-N
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Description

4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of multiple nitrogen-containing rings, which contribute to its unique chemical properties and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine typically involves multi-step reactions. One common method involves the following steps:

    Formation of the imidazo[1,2-b]pyridazine ring: This can be achieved by reacting appropriate precursors under conditions that promote cyclization.

    Attachment of the pyrazolo[3,4-d]pyrimidine moiety: This step often involves coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the piperidine ring: This can be synthesized through nucleophilic substitution reactions, where a suitable piperidine precursor is reacted with the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated intermediates can be used with nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, particularly in cancer research.

    Medicine: Investigated for its therapeutic potential in treating diseases such as multiple myeloma.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine involves inhibition of specific enzymes or receptors. For instance, it has been shown to inhibit transforming growth factor-β activated kinase (TAK1), which plays a role in cell growth, differentiation, and apoptosis . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have the pyrazolo[3,4-d]pyrimidine ring and are also studied for their kinase inhibitory properties.

Uniqueness

4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)-1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine is unique due to its combination of multiple heterocyclic rings, which enhances its binding affinity and specificity for certain molecular targets. This makes it a promising candidate for drug development and other scientific research applications.

Properties

Molecular Formula

C17H18N8O

Molecular Weight

350.4 g/mol

IUPAC Name

4-[4-(imidazo[1,2-b]pyridazin-6-yloxymethyl)piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H18N8O/c1-2-15(23-25-8-5-18-14(1)25)26-10-12-3-6-24(7-4-12)17-13-9-21-22-16(13)19-11-20-17/h1-2,5,8-9,11-12H,3-4,6-7,10H2,(H,19,20,21,22)

InChI Key

CIIIGEUYGBXNJW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COC2=NN3C=CN=C3C=C2)C4=NC=NC5=C4C=NN5

Origin of Product

United States

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